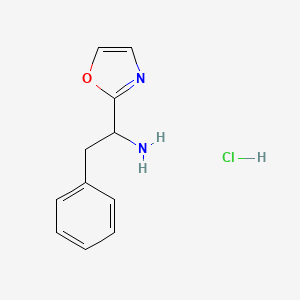
Bis(2-chloro-4-fluorophenyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in patents and scientific literature. For instance, Bis (5-acetamido-2-chloro-4-fluorophenyl) disulfide can be readily converted into 5-amino-2-chloro-4-fluorothiophenol at a high yield . Another related compound, Bis (4-chlorophenyl) disulfide, can be synthesized from 4-chlorophenylthiol via oxidation .Molecular Structure Analysis
The molecular formula of BCFPS is C12H6Cl2F2S2. A similar compound, Bis (4-fluorophenyl) disulfide, has a molecular formula of C12H8F2S2 .Scientific Research Applications
Catalyst-Free Room-Temperature Self-Healing Elastomers
Bis(4-aminophenyl) disulfide, a relative of Bis(2-chloro-4-fluorophenyl) disulfide, is effectively used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention (Rekondo et al., 2014).
Synthesis of Poly(arylene sulfide)s via Thermolysis
Thermolysis of diphenyl disulfide in the presence of iodoarenes leads to the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. However, bis(4-fluorophenyl) disulfide remains stable under similar thermolysis conditions, indicating its potential stability and usefulness in such reactions (Wang & Hay, 1992).
One-Step Arylthiolation to Aromatic Compounds
The reactivity of bis(4-fluorophenyl) disulfide in one-step arylthiolation reactions was explored. These reactions involve disulfide radical cations and demonstrate the selective high yield of aromatic arylthiolation (Takeuchi & Suga, 2000).
Polymer Synthesis and Characterization
Bis(4-fluorophenyl) disulfide is used as a comonomer in the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers. These copolymers show promising properties for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Development of Sulfurizing Reagents
New sulfurizing agents representing disulfides of arylsulfonic acids have been developed for the synthesis of phosphorothioate oligonucleotide analogues. These agents include bis(4-fluorophenyl) disulfide and are efficient in converting cyanoethyl phosphite to the phosphorothioate triester (Efimov et al., 1995).
Synthesis of 2-Chloro-4-Fluoro-5-Nitrobenzenesulfonyl Chloride
This compound is synthesized from bis(4-amino-2chlorophenyl) disulfide via a series of reactions, including diazotization, sulfurization, and oxychlorination. It is useful in the preparation of pesticides (Xiao-hua Du et al., 2005).
Proton Exchange Membranes for Fuel Cells
Bis(4-fluorophenyl)phenyl phosphine oxide was sulfonated and used in the synthesis of proton exchange membranes for fuel cells. The membranes demonstrate improved conductivity and potential applicability in medium-high temperature fuel cell operations (Eun-Sil Yoo et al., 2016).
properties
IUPAC Name |
2-chloro-1-[(2-chloro-4-fluorophenyl)disulfanyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLZKWMDLURDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)SSC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)



![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)



![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)

![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)
![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)